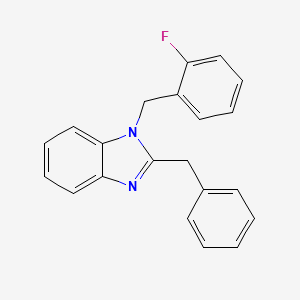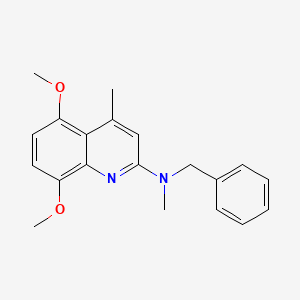
N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide, also known as CD437, is a synthetic retinoid compound that has been extensively studied for its potential therapeutic applications. CD437 has been shown to have anti-tumor properties and has been investigated for its use in cancer treatment.
Mecanismo De Acción
The mechanism of action of N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide is not fully understood, but it is thought to work by activating retinoid receptors, which are involved in regulating cell growth and differentiation. N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide has been shown to induce apoptosis by activating the extrinsic apoptotic pathway and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and induce apoptosis in cancer cells. N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been extensively studied, which means that there is a large body of research on its properties and potential therapeutic applications. However, N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide also has some limitations. It is a relatively complex compound, which means that it may be difficult to synthesize for researchers who are not experienced in organic chemistry. Additionally, N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide has not yet been approved for clinical use, which means that its potential therapeutic applications have not yet been fully explored.
Direcciones Futuras
There are several potential future directions for research on N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide. One area of research could be to investigate its potential use in combination with other anti-cancer drugs. Another area of research could be to investigate its potential use in the treatment of other diseases, such as inflammatory diseases or autoimmune diseases. Additionally, further research could be done to better understand the mechanism of action of N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide and to identify other compounds that have similar properties.
Métodos De Síntesis
N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide can be synthesized using a multi-step process starting with 2,5-dimethylphenylacetonitrile and 3-chlorobenzyl chloride. The final step involves the addition of methanesulfonyl chloride to the intermediate product to yield N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide.
Aplicaciones Científicas De Investigación
N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide has been extensively studied for its anti-tumor properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their death. N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide has been tested in various cancer cell lines and has been found to be effective against a wide range of cancers, including leukemia, breast cancer, and lung cancer.
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(2,5-dimethylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-12-7-8-13(2)16(9-12)18(21(3,19)20)11-14-5-4-6-15(17)10-14/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHDFGOWNLHAKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC(=CC=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide](/img/structure/B5713179.png)
![methyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5713186.png)
![N-(4-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5713189.png)





![2-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-3-furamide](/img/structure/B5713233.png)


![N-(3-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea](/img/structure/B5713276.png)
![N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5713288.png)
![5-(4-methoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5713293.png)